molecular formula C16H14O2 B3034575 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde CAS No. 192457-33-3

3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde

Cat. No.: B3034575
CAS No.: 192457-33-3
M. Wt: 238.28 g/mol
InChI Key: HVDDIFSUJMSXNM-WEVVVXLNSA-N
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Description

3-{[(2E)-3-Phenylprop-2-enyl]oxy}benzaldehyde is a benzaldehyde derivative featuring a propenyl ether substituent at the 3-position of the aromatic ring. The (2E)-configuration of the propenyl group ensures a trans-alkene geometry, which may influence its electronic and steric properties. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, or materials science applications due to its reactive aldehyde group and conjugated system.

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-10,12-13H,11H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDDIFSUJMSXNM-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a mild base (e.g., potassium carbonate), forming an alkoxide ion. This nucleophile attacks the electrophilic carbon in (2E)-3-phenylprop-2-enyl bromide, displacing bromide and forming the ether linkage. The stereochemical integrity of the (E)-configured propenyl group is preserved when starting from stereochemically pure reagents.

Standard Protocol

  • Reagents :

    • 3-Hydroxybenzaldehyde (1.0 equiv)
    • (2E)-3-Phenylprop-2-enyl bromide (1.2 equiv)
    • Potassium carbonate (2.5 equiv)
    • Dimethylformamide (DMF, anhydrous)
  • Procedure :

    • Combine reagents in DMF under argon.
    • Heat at 80°C for 12–24 hours.
    • Cool to room temperature, dilute with ethyl acetate, and wash with brine.
    • Dry over sodium sulfate and concentrate under reduced pressure.
  • Purification :

    • Purify the crude product via flash chromatography (silica gel, 50–80% ethyl acetate in hexanes).
    • Typical yield: 70–85%.

Transesterification Catalyzed by N-Heterocyclic Carbenes (NHCs)

NHC catalysts enable stereoselective synthesis of ethers under mild conditions. This method is advantageous for substrates sensitive to strong bases.

Reaction Design

A transesterification strategy forms the propenyl ether moiety using vinylogous esters. For example, 3-hydroxybenzaldehyde reacts with a preformed (2E)-3-phenylpropenyl ester in the presence of NHC-D (1,3-didodecyl benzimidazolium bromide).

Optimized Conditions

  • Catalyst : NHC-D (2 mol%)
  • Base : Potassium carbonate (0.3 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60°C for 5 hours.

Yield : 82% after column chromatography.

Grignard Reagent-Based Alkylation

Grignard reagents offer an alternative route to introduce the propenyl group without requiring prefunctionalized bromides.

Synthetic Steps

  • Tosylation : Protect 3-hydroxybenzaldehyde as its tosylate using tosyl chloride and triethylamine.
  • Grignard Addition : Treat the tosylate with vinyl magnesium bromide in THF at 0°C.
  • Deprotection : Remove the tosyl group under basic conditions (K₂CO₃ in methanol).

Key Advantage : Avoids harsh alkylation conditions, preserving the aldehyde functionality.

Comparative Analysis of Methods

Method Yield Stereoselectivity Reaction Time Complexity
Williamson Synthesis 70–85% Moderate 12–24 h Low
NHC-Catalyzed Transester 82% High 5 h Moderate
Grignard Alkylation 60–75% Low 8–12 h High

Industrial-Scale Considerations

For large-scale production, the Williamson method is preferred due to its simplicity and cost-effectiveness. Key optimizations include:

  • Solvent Recycling : DMF can be recovered via distillation.
  • Catalyst Recovery : NHC catalysts require immobilization on solid supports for reuse.
  • Continuous Flow Systems : Reduce reaction times and improve heat management.

Challenges and Solutions

Aldehyde Oxidation

The aldehyde group is prone to oxidation during synthesis. Mitigation strategies include:

  • Conducting reactions under inert atmospheres.
  • Adding radical scavengers (e.g., BHT).

Stereochemical Control

Ensuring (E)-configuration in the propenyl group requires:

  • Using stereochemically pure starting materials.
  • Employing NHC catalysts to suppress isomerization.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Substituents/Functional Groups Key Structural Differences Biological/Physicochemical Notes Reference
This compound 3-[(E)-3-phenylpropenyloxy] group, aldehyde at C1 Base structure for comparison Limited biological data; potential synthetic intermediate
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) Two 4-fluorobenzyloxy groups at C3 and C4 Additional fluorinated substituents Used in synthesizing antitumor agents (e.g., YT-6-2)
2-((2-Methylallyl)oxy)benzaldehyde 2-methylallyloxy group at C2 Smaller substituent, methyl branching Intermediate in iodolactonization reactions
(E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Propenone backbone, hydroxyl and substituted aryl groups Aldehyde replaced with ketone; different conjugation Spasmolytic activity in ileal muscle models
4-(Dimethylamino)benzaldehyde N,N-dimethylcarbamylhydrazone Dimethylamino and carbamylhydrazone groups Polar substituents altering solubility Exhibits spasmolytic effects (in vitro)

Key Observations:

  • Electronic Properties : Fluorinated analogues (e.g., B1 in ) exhibit increased lipophilicity and electron-withdrawing effects, which may improve bioavailability in drug design.
  • Functional Group Impact : Replacement of the aldehyde with a ketone (as in ) or hydrazone () alters reactivity and biological activity, favoring specific pharmacological interactions.

Biological Activity

3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde, also known as 2-(3-phenylprop-2-enoxy)benzaldehyde, is an organic compound that has garnered attention due to its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to an allyloxy group, which contributes to its unique reactivity and biological profile. Its molecular formula is C16H14O2C_{16}H_{14}O_2 with a molecular weight of approximately 238.28 g/mol. The structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. In cellular models, it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the inhibition of NF-kB signaling pathways.

4. Anticancer Activity

Recent studies have highlighted the anticancer properties of the compound against various cancer cell lines. It exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Effect
HL-60 (Leukemia)15Induces apoptosis
COLO-205 (Colon)20Cell cycle arrest in G2/M phase
WM-115 (Melanoma)25Inhibits proliferation

The incorporation of the phenyl group enhances lipophilicity, which may contribute to improved membrane permeability and bioavailability in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes.
  • Signal Pathway Modulation : It may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression.
  • DNA Interaction : Studies suggest that the compound interacts with DNA, potentially leading to cytotoxic effects in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various chalcone derivatives, including this compound. Results indicated a notable reduction in bacterial growth compared to control groups.
  • Evaluation of Antioxidant Properties : Research published in Food Chemistry demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents.
  • Cytotoxicity Assessment : A recent investigation reported in Cancer Letters highlighted the compound's ability to induce apoptosis in HL-60 cells via mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde
Reactant of Route 2
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3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.